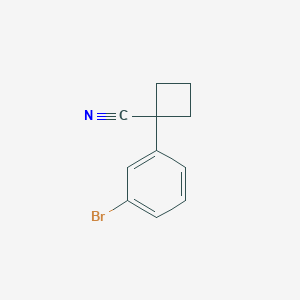

1-(3-Bromophenyl)cyclobutane-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDKVAHRJJAWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590232 | |

| Record name | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29786-38-7 | |

| Record name | 1-(3-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profile of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a substituted aromatic nitrile featuring a cyclobutane moiety. This compound serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the reactive nitrile group and the substituted phenyl ring, offer multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of the available physical and computed properties of this compound, outlines a general synthetic approach, and furnishes a conceptual experimental workflow.

Core Physical and Chemical Properties

Tabulated Physical Properties

The following table summarizes the key physical identifiers and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | PubChem[1] |

| Molecular Weight | 236.11 g/mol | PubChem[1] |

| CAS Number | 29786-38-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1CC(C1)(C#N)C2=CC(=CC=C2)Br | PubChem[1] |

| Boiling Point (Predicted) | 348.2 ± 35.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | ChemicalBook[2] |

Tabulated Computed Properties

Computational models provide further insight into the molecular characteristics of this compound.

| Property | Value | Source |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 234.99966 Da | PubChem[1] |

| Monoisotopic Mass | 234.99966 Da | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, a general synthetic protocol can be inferred from procedures for analogous compounds, such as the synthesis of substituted aryl cyclobutane carbonitriles via palladium-catalyzed cross-coupling reactions.

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible synthetic route to this compound involves the Suzuki-Miyaura cross-coupling of an appropriate aryl halide with a cyclobutane boronic acid derivative.

Reaction:

(3-Bromophenyl)boronic acid + 1-cyanocyclobutyl p-toluenesulfonate → this compound

Reagents and Materials:

-

(3-Bromophenyl)boronic acid

-

1-Cyanocyclobutyl p-toluenesulfonate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add (3-bromophenyl)boronic acid, 1-cyanocyclobutyl p-toluenesulfonate, sodium carbonate, and a catalytic amount of palladium(II) acetate and triphenylphosphine.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Toluene and water are added, and the mixture is heated to reflux with vigorous stirring for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

The purified fractions are combined and concentrated to afford this compound.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, related structures, such as derivatives of 1-phenylcyclopropanecarbonitrile, have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and thermal sensation. This suggests that this compound could be a candidate for investigation in similar biological contexts.

Given the absence of specific data, a signaling pathway diagram cannot be constructed for this particular molecule at this time. Researchers are encouraged to explore its potential biological targets based on structural similarities to known active compounds.

Conclusion

This compound presents as a chemical entity with significant potential for further exploration in drug discovery and materials science. While experimentally determined physical properties are scarce, computational data provides a solid foundation for its handling and application in synthetic chemistry. The outlined synthetic workflow offers a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. Future research should focus on the experimental determination of its physical properties, the exploration of its reactivity, and the screening for potential biological activities to fully unlock its utility.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a compound of interest in synthetic and medicinal chemistry.

Chemical Structure and Identifiers

This compound is a chemical compound featuring a cyclobutane ring and a nitrile group attached to a phenyl ring substituted with a bromine atom at the meta position.

Visual Representation of Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 29786-38-7 |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| SMILES | C1CC(C1)(C#N)C2=CC(=CC=C2)Br |

| InChI Key | DXDKVAHRJJAWOH-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 236.11 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 234.99966 g/mol |

| Monoisotopic Mass | 234.99966 g/mol |

| Topological Polar Surface Area | 23.8 Ų |

| Heavy Atom Count | 13 |

| Complexity | 236 |

Synthesis

A plausible and commonly employed synthetic route to this compound involves the reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from the deprotonation of the acetonitrile attacks the electrophilic carbon atoms of 1,3-dibromopropane, leading to the formation of the cyclobutane ring.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

To a solution of (3-Bromophenyl)acetonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K₂CO₃) is added portion-wise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for a period to allow for the formation of the corresponding carbanion.

-

1,3-Dibromopropane (1.1-1.5 eq) is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.2-7.8 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring. - Cyclobutane methylene protons (6H) exhibiting complex multiplets in the upfield region, likely between δ 1.5-3.0 ppm, due to diastereotopicity and ring puckering. |

| ¹³C NMR | - Aromatic carbons appearing in the δ 120-140 ppm region, with the carbon attached to bromine showing a characteristic shift. - The quaternary carbon of the cyclobutane ring attached to the phenyl and nitrile groups would be significantly downfield. - The nitrile carbon (C≡N) would appear around δ 120-125 ppm. - Cyclobutane methylene carbons would be observed in the upfield region. |

| FT-IR (cm⁻¹) | - A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - C-Br stretching vibration in the fingerprint region (typically below 700 cm⁻¹). |

| Mass Spec (m/z) | - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of a monobrominated compound. - Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the cyclobutane ring. |

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound itself, the cyclobutane moiety is recognized as a valuable scaffold in medicinal chemistry. The incorporation of a cyclobutane ring can impart desirable properties to drug candidates, such as increased metabolic stability, improved pharmacokinetic profiles, and novel three-dimensional arrangements for receptor binding.

The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.

Logical Relationship for Drug Discovery Application:

Caption: Role as a scaffold in a drug discovery workflow.

Given the structural motifs present, this compound could serve as a starting point for the development of novel therapeutics targeting a range of biological targets. The exploration of its biological activity is a promising area for future research.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclobutane-1-carbonitrile (CAS: 29786-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential applications in the development of novel therapeutics. The rigid, three-dimensional structure of the cyclobutane moiety makes this compound a valuable scaffold for creating sp³-rich molecules with improved pharmacological profiles.[1]

Chemical and Physical Properties

This compound is a solid organic compound.[2] Its key identifiers and computed physicochemical properties are summarized in the tables below.[3]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 29786-38-7 |

| Molecular Formula | C₁₁H₁₀BrN |

| IUPAC Name | This compound |

| Synonyms | 1-(3-BROMOPHENYL)CYCLOBUTANECARBONITRILE |

| Molecular Weight | 236.11 g/mol [3] |

| Canonical SMILES | C1CC(C1)(C#N)C2=CC(=CC=C2)Br[3] |

| InChI Key | DXDKVAHRJJAWOH-UHFFFAOYSA-N[3] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 3.2[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

| Rotatable Bond Count | 1[3] |

| Exact Mass | 234.99966 g/mol [3] |

| Monoisotopic Mass | 234.99966 g/mol [3] |

| Topological Polar Surface Area | 23.8 Ų[3] |

| Heavy Atom Count | 13[3] |

| Complexity | 236[3] |

Synthesis

Proposed Synthetic Pathway

The synthesis proceeds via the alkylation of (3-bromophenyl)acetonitrile with 1,3-dibromopropane in the presence of a strong base.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

(3-Bromophenyl)acetonitrile

-

1,3-Dibromopropane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Arylacetonitrile: A solution of (3-bromophenyl)acetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for an additional 30 minutes after the addition is complete to ensure complete deprotonation.

-

Alkylation: A solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.2-7.8 ppm. Methylene protons of the cyclobutane ring (6H) as multiplets in the range of δ 2.0-3.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-145 ppm. Quaternary carbon attached to the cyano group around δ 40-50 ppm. Methylene carbons of the cyclobutane ring in the range of δ 15-40 ppm. Cyano carbon (C≡N) around δ 120-125 ppm. |

| IR (Infrared) | Aromatic C-H stretching around 3000-3100 cm⁻¹. Aliphatic C-H stretching around 2850-3000 cm⁻¹. A sharp C≡N stretching band around 2240 cm⁻¹. C-Br stretching in the fingerprint region. |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br). |

Applications in Drug Discovery

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid and puckered three-dimensional structure can offer several advantages in drug design, including:

-

Improved Metabolic Stability: The cyclobutane ring can block sites of metabolism, leading to improved pharmacokinetic properties.[4]

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a biological target.

-

Increased sp³ Character: Incorporating sp³-rich fragments like cyclobutane can improve the solubility and other physicochemical properties of drug candidates, moving away from the "flat" structures of many traditional drugs.[1]

-

Novel Chemical Space: Cyclobutane derivatives provide access to novel areas of chemical space, increasing the diversity of compound libraries for high-throughput screening.

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration.

Potential Therapeutic Areas

Given the prevalence of the bromophenyl group and nitrile functionalities in bioactive molecules, derivatives of this compound could be explored for a wide range of therapeutic targets, including:

-

Enzyme Inhibitors: The rigid cyclobutane scaffold can be used to orient functional groups precisely within an enzyme's active site.[5][6]

-

GPCR Ligands: The three-dimensional nature of the cyclobutane ring can be advantageous for binding to the complex topologies of G-protein coupled receptors.

-

Ion Channel Modulators: The lipophilic character of the molecule makes it a potential starting point for developing modulators of various ion channels.

The following diagram illustrates the potential derivatization of this compound for creating a diverse chemical library.

Caption: Potential derivatization pathways for library synthesis.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, sp³-rich molecules with potential applications in drug discovery. Its rigid cyclobutane core offers distinct stereochemical and conformational advantages for designing potent and selective therapeutic agents. The presence of readily functionalizable bromine and nitrile groups allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C11H10BrN | CID 17750080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. benchchem.com [benchchem.com]

- 6. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

Spectroscopic data of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

A comprehensive technical guide on the spectroscopic and synthetic aspects of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile .

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | PubChem[1] |

| Molecular Weight | 236.11 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 29786-38-7 | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 234.99966 Da | PubChem[1] |

| Monoisotopic Mass | 234.99966 Da | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, primarily 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile and (3-Bromophenyl)acetonitrile .

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would feature signals corresponding to the aromatic protons of the 3-bromophenyl group and the aliphatic protons of the cyclobutane ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ 7.7 - 7.3 | m | Ar-H | The aromatic protons are expected in this region, showing complex splitting patterns due to their coupling. |

| ~ 2.8 - 2.2 | m | -CH₂- (cyclobutane) | The methylene protons of the cyclobutane ring will likely appear as complex multiplets due to geminal and vicinal coupling. |

| ~ 2.2 - 1.8 | m | -CH₂- (cyclobutane) | The remaining methylene protons of the cyclobutane ring. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted to show distinct signals for the aromatic carbons, the quaternary carbon of the cyclobutane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclobutane ring, and the nitrile carbon.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 140 - 120 | Ar-C | Aromatic carbons. |

| ~ 122 | C-Br | Aromatic carbon attached to bromine. |

| ~ 120 | -C≡N | Nitrile carbon. |

| ~ 40 - 30 | Quaternary C | Quaternary carbon of the cyclobutane ring. |

| ~ 35 - 15 | -CH₂- (cyclobutane) | Methylene carbons of the cyclobutane ring. |

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the nitrile group, the aromatic ring, and the aliphatic C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Notes |

| ~ 2230 | -C≡N | Characteristic sharp absorption for the nitrile group. |

| ~ 3100 - 3000 | Ar C-H stretch | Aromatic C-H stretching vibrations. |

| ~ 1600, 1475 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~ 2980 - 2850 | Aliphatic C-H stretch | C-H stretching of the cyclobutane ring. |

| ~ 800 - 700 | Ar C-H bend | Out-of-plane bending for the substituted benzene ring. |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment | Notes |

| 235/237 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |

| 208/210 | [M - HCN]⁺ | Loss of hydrogen cyanide. |

| 156 | [M - Br]⁺ | Loss of the bromine atom. |

| 129 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide after bromine loss. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

-

(3-Bromophenyl)acetonitrile

-

1,3-Dibromopropane

-

Sodium hydride (NaH) or Sodium amide (NaNH₂)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (3-Bromophenyl)acetonitrile in anhydrous THF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample would be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample would be introduced directly or via a gas chromatograph (GC-MS).

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

Technical Guide: Physicochemical Properties of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a compound of interest in synthetic chemistry and drug discovery. The data is presented to facilitate rapid assessment and integration into research and development workflows.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for experimental design, computational modeling, and regulatory documentation.

| Property | Value | Source |

| Molecular Weight | 236.11 g/mol | PubChem CID: 17750080[1] |

| Molecular Formula | C11H10BrN | PubChem CID: 17750080[1] |

| CAS Number | 29786-38-7 | Cenmed[2] |

| IUPAC Name | This compound | PubChem CID: 17750080[1] |

| Monoisotopic Mass | 234.99966 Da | PubChem CID: 17750080[1] |

| XLogP3-AA | 3.2 | PubChem CID: 17750080[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 17750080[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 17750080[1] |

| Rotatable Bond Count | 1 | PubChem CID: 17750080[1] |

Experimental Workflow: Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical entity such as this compound, from initial synthesis to comprehensive analysis.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Note on Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to individual research laboratories and chemical suppliers. However, standard organic synthesis techniques for the formation of α-aryl nitriles, such as the cyanation of a corresponding halide or alcohol, would be applicable. Characterization would follow standard analytical chemistry procedures including, but not limited to, Mass Spectrometry for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination, and High-Performance Liquid Chromatography (HPLC) for purity analysis. Researchers should consult relevant chemical literature and databases for analogous transformations and detailed methodologies.

References

Purity analysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

An In-depth Technical Guide to the Purity Analysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound, a key intermediate in various synthetic pathways. The document details experimental protocols for primary analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the logical steps in the purity analysis process, adhering to strict visualization standards for professional use.

Introduction

This compound is a chemical intermediate whose purity is critical for the successful synthesis of downstream target molecules, particularly in the pharmaceutical industry. Impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical strategy for purity verification is paramount.

This guide outlines a multi-pronged approach to purity analysis, ensuring the identification and quantification of potential process-related impurities, isomers, and degradation products.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not established; typically a low-melting solid |

| Boiling Point | Estimated >300 °C (decomposes) |

| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane, Chloroform. Insoluble in water. |

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase method is most suitable for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for identifying unknown peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used for structural confirmation and to detect impurities that may not be visible by other techniques, especially structural isomers. Quantitative NMR (qNMR) can also be employed for an absolute purity assessment against a certified reference standard.

Summary of Quantitative Purity Analysis

The following tables summarize typical results obtained from the analysis of a representative batch of this compound.

Table 1: HPLC Purity Analysis Results

| Analyte | Retention Time (min) | Area (%) | Purity (%) |

| This compound | 5.82 | 99.75 | 99.75% |

| Impurity A (Unknown) | 4.15 | 0.11 | - |

| Impurity B (Starting Material) | 6.51 | 0.09 | - |

| Impurity C (Unknown) | 7.23 | 0.05 | - |

Table 2: GC-MS Impurity Profile

| Analyte | Retention Time (min) | Match Factor | Putative ID | Content (Area %) |

| This compound | 12.45 | 985 | Target Compound | 99.81% |

| Residual Solvent 1 | 3.11 | 992 | Dichloromethane | 0.08% |

| Impurity D (Volatile) | 9.88 | 850 | Bromobenzene | 0.06% |

| Impurity E (Isomer) | 12.68 | 890 | Positional Isomer | 0.05% |

Table 3: NMR Spectroscopy Summary

| Nucleus | Technique | Result |

| ¹H NMR | 500 MHz | Spectrum consistent with the proposed structure. No significant impurity signals (>0.1%) detected. |

| ¹³C NMR | 125 MHz | 9 distinct carbon signals observed, consistent with the structure. No extraneous signals detected. |

Experimental Protocols

Detailed protocols for the key analytical methods are provided below.

Protocol: HPLC Purity Method

-

Instrumentation: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0.00 min: 60% B

-

10.00 min: 95% B

-

12.00 min: 95% B

-

12.01 min: 60% B

-

15.00 min: 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

Protocol: GC-MS Analysis

-

Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.

-

Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (50:1).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial: 60 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 min at 300 °C.

-

-

MSD Transfer Line: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-500 m/z.

-

Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Protocol: NMR Spectroscopy

-

Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

-

Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of CDCl₃.

Visualization of Analytical Workflows

Diagrams are provided to illustrate the logical flow of the purity analysis process.

Caption: General workflow for purity analysis of a chemical intermediate.

Caption: Decision tree for selecting the appropriate analytical technique.

An In-depth Technical Guide on the Solubility of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile in various organic solvents. This guide, therefore, provides a comprehensive experimental protocol for determining the solubility of this compound, a framework for the systematic presentation of the resulting data, and a visualization of the experimental workflow.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₀BrN.[1] Understanding its solubility in different organic solvents is fundamental for a variety of applications in research and development, including chemical synthesis, purification, formulation, and analytical method development. The solubility of a compound is a critical physicochemical parameter that influences its behavior in different media and is essential for designing and optimizing chemical processes.

This technical guide outlines a standardized experimental approach for determining the equilibrium solubility of this compound in a range of common organic solvents.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | PubChem[1] |

| Molecular Weight | 236.11 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 29786-38-7 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the widely used shake-flask method for determining the equilibrium solubility of a solid compound in a solvent. This method is reliable and allows for the determination of thermodynamic solubility.

3.1. Materials

-

This compound (solid)

-

A selection of organic solvents of appropriate purity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Class A glassware

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume or mass of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of the solubility.

-

-

Sample Analysis:

-

The concentration of this compound in the filtered supernatant can be determined by a suitable analytical method, most commonly HPLC.

-

HPLC Method Development: A specific and validated HPLC method should be developed for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent of interest. Analyze these standards using the developed HPLC method to construct a calibration curve of peak area versus concentration.

-

Sample Quantitation: Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the solvent using the determined concentration and accounting for any dilution steps.

-

Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted thermal stability of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. In the absence of specific experimental data for this compound, this document outlines the theoretical thermal degradation pathways based on the known behavior of its constituent chemical moieties: a bromophenyl group, a cyclobutane ring, and a nitrile function. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal properties of this molecule. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research, development, and handling of this and structurally related compounds.

Introduction

This compound is a molecule of interest in synthetic and medicinal chemistry. Understanding its thermal stability is crucial for safe handling, storage, and processing, particularly in drug development where thermal liability can impact formulation and shelf-life. This guide synthesizes information on the thermal decomposition of related chemical structures to predict the behavior of the title compound and provides the necessary experimental framework for its empirical determination.

Predicted Thermal Decomposition Profile

The thermal stability of this compound will be dictated by the weakest bonds within the molecule and the lowest energy decomposition pathways available. The primary points of thermal lability are predicted to be the cyclobutane ring and the carbon-bromine bond.

-

Cyclobutane Ring Strain: Cyclobutane possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to thermal decomposition. The most common thermal decomposition pathway for cyclobutane derivatives is cycloreversion, which would lead to the formation of two alkene fragments.[1] For this compound, this would likely involve cleavage of the C1-C2 and C3-C4 bonds or the C1-C4 and C2-C3 bonds.

-

Carbon-Bromine Bond Lability: The C-Br bond on the aromatic ring is another potential site of initial degradation. While aromatic C-Br bonds are generally more stable than their aliphatic counterparts, they can cleave at elevated temperatures, often initiating radical chain reactions or dehydrobromination if a suitable proton source is available.[2]

-

Nitrile Group Stability: The nitrile (C≡N) group is generally thermally robust and is expected to remain intact during the initial stages of thermal decomposition.[3] Its degradation would likely occur at significantly higher temperatures than the decomposition of the cyclobutane ring or the cleavage of the C-Br bond.

Based on these considerations, a multi-stage decomposition is anticipated. The initial weight loss in a thermogravimetric analysis is likely to correspond to the fragmentation of the cyclobutane ring. Subsequent or concurrent weight loss may be due to the cleavage of the C-Br bond and further degradation of the resulting fragments.

Hypothetical Data Presentation

While specific experimental data for this compound is not publicly available, the following tables are presented as templates to be populated with empirical data obtained from TGA and DSC experiments.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Unit | Conditions |

| Onset of Decomposition (Tonset) | To be determined | °C | 10 °C/min, Nitrogen |

| Temperature at 5% Weight Loss (T5%) | To be determined | °C | 10 °C/min, Nitrogen |

| Temperature at 10% Weight Loss (T10%) | To be determined | °C | 10 °C/min, Nitrogen |

| Temperature of Maximum Decomposition Rate (Tmax) | To be determined | °C | 10 °C/min, Nitrogen |

| Residue at 800 °C | To be determined | % | 10 °C/min, Nitrogen |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) |

| To be determined (°C) | To be determined (°C) | To be determined (J/g) | |

| To be determined (°C) | To be determined (°C) | To be determined (J/g) |

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[5]

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), the temperatures at 5% and 10% weight loss (T5%, T10%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).[6]

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.[7][8]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.[9]

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization) events.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed thermal event by integrating the area under the respective peaks.

-

Visualizations

The following diagrams illustrate the predicted thermal decomposition pathways and the general experimental workflows for TGA and DSC analysis.

Caption: Predicted primary thermal decomposition pathways for this compound.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. web.williams.edu [web.williams.edu]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available data for structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile is not publicly available. Therefore, this compound should be handled with extreme caution as a substance of unknown toxicity.

Compound Identification and Properties

This compound is a substituted aromatic nitrile. Its core structure consists of a cyclobutane ring and a bromophenyl group attached to the same carbon atom, which also bears a nitrile functional group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (3-Bromophenyl)acetonitrile |

| Molecular Formula | C₁₁H₁₀BrN[1] | C₈H₆BrN[2] |

| Molecular Weight | 236.11 g/mol [1] | 196.04 g/mol [2] |

| Appearance | Not available | Light yellow solid[2] |

| Melting Point | Not available | 26 - 29 °C[2] |

| Boiling Point | Not available | Not available |

| Flash Point | Not available | > 110 °C[2] |

| Solubility | Not available | No information available[2] |

| CAS Number | 29786-38-7[1] | 31938-07-5 |

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, a precautionary approach is paramount. The hazard classification is inferred from the known hazards of its constituent functional groups (brominated aromatic ring, cyclobutane, and nitrile) and data from structurally similar compounds.

Expected Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Nitriles can be toxic, potentially metabolizing to release cyanide. Brominated aromatic compounds can also exhibit toxicity. Therefore, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Aromatic bromides and nitriles can be irritating to the skin.[2]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

GHS Classification (Predicted):

Based on the hazards of related compounds, the following GHS classification should be considered:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)[2]

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the presumed hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

Spill and Exposure Procedures

Rapid and appropriate response to spills and exposures is critical.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Table 2: Storage and Disposal Recommendations

| Aspect | Recommendation |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3] |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |

Fire-Fighting Measures

While the flashpoint is unknown, the presence of a nitrile group and an aromatic ring suggests that the compound is combustible.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Conclusion

This compound is a compound with significant potential hazards that are not yet fully characterized. All personnel must treat this substance with the utmost respect and adhere to the stringent safety protocols outlined in this guide. A thorough risk assessment should be conducted before any new experimental procedure involving this compound is initiated. The guiding principle should always be the minimization of exposure and the prevention of release into the environment.

References

Potential Biological Activity Profile of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile: A Technical Guide

Disclaimer: This document provides a hypothetical biological activity profile for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. As of the date of this publication, there is no direct experimental data available in the public domain detailing the biological effects of this specific compound. The information presented herein is extrapolated from the known activities of structurally related molecules and general principles of medicinal chemistry and drug metabolism. This guide is intended for research and drug development professionals as a framework for potential investigation and should not be interpreted as established fact.

Introduction

This compound is a synthetic organic compound featuring a cyclobutane ring, a nitrile group, and a bromophenyl moiety. The cyclobutane scaffold is of increasing interest in medicinal chemistry due to its ability to introduce conformational rigidity and improve the metabolic stability of drug candidates.[1][2] The presence of a lipophilic bromophenyl group and a polar nitrile group suggests that the molecule has the potential to interact with biological targets, such as enzymes and receptors. This guide explores the potential biological activity of this compound, with a focus on its hypothetical role as an inhibitor of cytochrome P450 (CYP) enzymes, a common characteristic of many small molecule drugs.

Hypothetical Biological Activity: Cytochrome P450 Inhibition

Many xenobiotics, including therapeutic drugs, are metabolized by the cytochrome P450 superfamily of enzymes. Inhibition of these enzymes is a primary cause of drug-drug interactions.[3][4] Given the structural features of this compound, it is plausible that this compound could act as an inhibitor of one or more CYP isoforms. The potential for CYP inhibition warrants investigation in early-stage drug discovery to assess the risk of adverse drug interactions.

The most common CYP enzymes involved in drug metabolism are CYP3A4 and CYP2D6.[5] Therefore, a primary investigation into the biological activity of this compound would likely involve assessing its inhibitory potential against these and other major CYP isoforms.

Quantitative Data: Hypothetical IC50 Values

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a panel of major human CYP450 enzymes. These values are illustrative and would require experimental validation.

| CYP Isoform | Substrate | Hypothetical IC50 (µM) |

| CYP1A2 | Phenacetin | > 50 |

| CYP2B6 | Bupropion | 25.3 |

| CYP2C9 | Diclofenac | 15.8 |

| CYP2C19 | S-mephenytoin | 8.2 |

| CYP2D6 | Dextromethorphan | 5.1 |

| CYP3A4 | Midazolam | 2.7 |

| CYP3A4 | Testosterone | 3.5 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against CYP3A4 and CYP2D6. These protocols are adapted from standard industry practices.[6][7]

1. In Vitro CYP3A4 Inhibition Assay (Luminescent Method)

-

Objective: To determine the IC50 value of this compound against human CYP3A4.

-

Materials:

-

Recombinant human CYP3A4 membranes (e.g., from insect cells)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Luminogenic substrate (e.g., Luciferin-IPA)

-

NADPH regenerating system

-

Luciferin detection reagent

-

This compound (test compound)

-

Ketoconazole (positive control inhibitor)

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound and ketoconazole in assay buffer. The final DMSO concentration should not exceed 0.5%.

-

In a 96-well plate, add 12.5 µL of the diluted test compound or control to the appropriate wells.

-

Add 12.5 µL of a 4x concentrated mixture of the CYP3A4 enzyme and luminogenic substrate to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of a 2x concentrated NADPH regenerating system to all wells.

-

Incubate the reaction at 37°C for 20 minutes.

-

Stop the reaction and generate the luminescent signal by adding 50 µL of the luciferin detection reagent.

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

Read the luminescence using a plate luminometer.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

2. In Vitro CYP2D6 Inhibition Assay (LC-MS/MS Method)

-

Objective: To determine the IC50 value of this compound against human CYP2D6.

-

Materials:

-

Human liver microsomes

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dextromethorphan (CYP2D6 substrate)

-

NADPH regenerating system

-

This compound (test compound)

-

Quinidine (positive control inhibitor)

-

Acetonitrile with internal standard (e.g., deuterated dextrorphan)

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound and quinidine in assay buffer.

-

In a 96-well plate, add the test compound or control, human liver microsomes, and dextromethorphan.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for 15 minutes.

-

Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the formation of the metabolite (dextrorphan) using a validated LC-MS/MS method.

-

Calculate the percent inhibition and determine the IC50 value as described for the CYP3A4 assay.

-

Visualizations

Caption: Experimental workflow for a typical in vitro CYP450 inhibition assay.

Caption: Potential mechanism of metabolism-dependent CYP450 enzyme inhibition.

Conclusion

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutics | Free Full-Text | Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice [mdpi.com]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Conformational Analysis of 1-Aryl-Cyclobutane-1-carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of 1-aryl-cyclobutane-1-carbonitriles is a critical determinant of their physicochemical properties and biological activity. As motifs of increasing interest in medicinal chemistry, a thorough understanding of their three-dimensional structure is paramount for rational drug design. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of this class of compounds, drawing upon established techniques in nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. While specific experimental data for this exact class of molecules is not extensively available in the public domain, this guide outlines the established protocols and expected conformational behaviors based on studies of analogous cyclobutane derivatives.

Introduction: The Puckered Nature of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to relieve torsional strain. This puckering results in two distinct substituent positions: axial and equatorial. For a 1-aryl-cyclobutane-1-carbonitrile, the interplay between the sterically demanding aryl group and the linear cyano moiety dictates the preferred conformation. The conformational preference is a delicate balance of steric hindrance, electronic effects, and intramolecular interactions. The puckering of the cyclobutane ring can be described by a puckering angle and a phase angle, which define the extent and nature of the deviation from planarity.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For 1-aryl-cyclobutane-1-carbonitriles, the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data can provide detailed insights into the dihedral angles and spatial proximities of the cyclobutane ring protons.

Key Parameters for Analysis:

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants between the methylene protons of the cyclobutane ring, it is possible to deduce the puckering amplitude and the preferred conformation.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space interactions between protons. The observation of NOEs between the aryl protons and specific protons on the cyclobutane ring can help to establish the orientation of the aryl group relative to the four-membered ring.

Table 1: Representative ¹H NMR Coupling Constants for Puckered Cyclobutanes

| Coupling Type | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |

| ³J_cis_ (ax-eq) | ~30° | 8 - 10 |

| ³J_cis_ (eq-ax) | ~30° | 8 - 10 |

| ³J_trans_ (ax-ax) | ~150° | 6 - 8 |

| ³J_trans_ (eq-eq) | ~90° | 2 - 4 |

Note: These are generalized values for substituted cyclobutanes and may vary depending on the specific substitution pattern and solvent.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive determination of the solid-state conformation of a molecule. By obtaining a high-quality crystal of a 1-aryl-cyclobutane-1-carbonitrile derivative, it is possible to determine the precise bond lengths, bond angles, and dihedral angles, offering an unambiguous picture of the preferred conformation in the crystalline state.

Table 2: Key Crystallographic Parameters for Conformational Analysis

| Parameter | Description |

| Puckering Angle (φ) | The angle of deviation from planarity of the cyclobutane ring. |

| Torsion Angles | The dihedral angles around the C-C bonds of the cyclobutane ring. |

| Substituent Orientation | The axial or equatorial disposition of the aryl and cyano groups. |

| Intermolecular Interactions | Hydrogen bonds and other non-covalent interactions in the crystal lattice. |

Computational Modeling

In conjunction with experimental data, computational modeling provides a powerful means to explore the conformational energy landscape of 1-aryl-cyclobutane-1-carbonitriles. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

Workflow for Computational Conformational Analysis:

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the dialkylation of 3-bromophenylacetonitrile with 1,3-dibromopropane using a strong base, followed by an intramolecular cyclization. This method is robust and scalable, providing good yields of the target compound. The protocol herein is adapted from established procedures for the alkylation of arylacetonitriles.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the cyclobutane-1-carbonitrile moiety provides a rigid scaffold that can be used to explore chemical space in drug design. This protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

Data Presentation

| Reagent | Molar Mass ( g/mol ) | Molarity (M) | Quantity | Moles (mmol) | Equivalents |

| 3-Bromophenylacetonitrile | 196.04 | - | 5.00 g | 25.5 | 1.0 |

| 1,3-Dibromopropane | 201.89 | - | 5.66 g (2.80 mL) | 28.1 | 1.1 |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.38 | 1.0 | 56.1 mL | 56.1 | 2.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 150 mL | - | - |

| Saturated Ammonium Chloride (aq) | 53.49 | - | 100 mL | - | - |

| Diethyl Ether | 74.12 | - | As needed | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - | - |

| Product | Yield (g) | Yield (%) | Purity | ||

| This compound | ~4.7 g | ~78% | >95% (by NMR) |

Experimental Protocol

Materials:

-

3-Bromophenylacetonitrile[1]

-

1,3-Dibromopropane

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Septa

-

Argon or Nitrogen supply

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylacetonitrile (5.00 g, 25.5 mmol, 1.0 equiv).

-

The flask is sealed with a rubber septum and purged with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add anhydrous THF (150 mL) via syringe. Stir the solution at room temperature until the starting material is fully dissolved.

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M NaHMDS in THF (56.1 mL, 56.1 mmol, 2.2 equiv) dropwise via syringe over 15-20 minutes. The solution will typically turn a dark brown color. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.

-

Alkylation and Cyclization: To the cooled solution, add 1,3-dibromopropane (2.80 mL, 28.1 mmol, 1.1 equiv) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir at room temperature for 12-16 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Anhydrous THF can form explosive peroxides and should be handled with care.

-

Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong base and is pyrophoric. Handle under an inert atmosphere.

-

1,3-Dibromopropane is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides.[2] These structural motifs are prevalent in a wide range of pharmaceuticals. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a substrate featuring a sterically demanding quaternary carbon center adjacent to the aromatic ring and an electron-withdrawing nitrile group. The provided protocols are based on established methodologies for the amination of aryl bromides and can be adapted for various primary and secondary amines.

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Hydrolysis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile to 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract